molecular formula C11H19NO2 B14049066 Tert-butyl (S)-hex-5-YN-2-ylcarbamate

Tert-butyl (S)-hex-5-YN-2-ylcarbamate

Cat. No.: B14049066
M. Wt: 197.27 g/mol
InChI Key: XVXNOWDWILDOQS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (S)-hex-5-yn-2-ylcarbamate is a chiral organic compound that serves as a versatile intermediate in synthetic and medicinal chemistry. This molecule integrates a carbamate-protected amine, which provides a handle for further deprotection and functionalization, with a terminal alkyne group that is highly valuable for metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The terminal alkyne functional group makes this compound a critical precursor for "click chemistry" applications, enabling the efficient and selective synthesis of complex molecules, triazole-linked conjugates, and bioconjugates for chemical biology and drug discovery efforts . Furthermore, the tert-butyloxycarbonyl (Boc) protecting group is a standard and robust strategy in multi-step synthesis for safeguarding the amine functionality throughout a synthetic sequence, allowing for selective deprotection under mild acidic conditions when needed. Compounds featuring terminal alkynes and Boc-protected amines are frequently employed in the synthesis of potential therapeutic agents. Research into similar structures has shown their utility in developing potent and selective enzyme inhibitors, such as inhibitors of monoacylglycerol lipase (MAGL) for neurological research , and as key components in the design of proteolysis targeting chimeras (PROTACs) for targeted protein degradation, a cutting-edge strategy in oncology and drug discovery . The (S) stereochemistry at the second carbon is particularly significant for creating enantiomerically pure compounds, which is often essential for interacting with chiral biological targets and optimizing pharmacokinetic properties. This product is intended for research applications only. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-hex-5-yn-2-yl]carbamate

InChI

InChI=1S/C11H19NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h1,9H,7-8H2,2-5H3,(H,12,13)/t9-/m0/s1

InChI Key

XVXNOWDWILDOQS-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CCC#C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CCC#C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Amine Protection with Tert-Butyl Chloroformate

The most widely reported method involves the direct protection of hex-5-yn-2-amine using tert-butyl chloroformate (Boc₂O). This one-step reaction proceeds under mild conditions:

Procedure :

  • Hex-5-yn-2-amine (1.0 equiv) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C.
  • Triethylamine (1.2 equiv) is added to scavenge HCl.
  • Tert-butyl chloroformate (1.1 equiv) is introduced dropwise, and the reaction is stirred for 2–4 hours at room temperature.
  • The crude product is purified via flash chromatography (hexanes/ethyl acetate) or crystallization.

Key Data :

  • Yield : 75–85%
  • Stereochemical Purity : >99% enantiomeric excess (ee) when starting from enantiomerically pure hex-5-yn-2-amine.
  • Analytical Confirmation : ¹H NMR (CDCl₃) δ 4.85 (br s, 1H, NH), 3.95 (m, 1H, CH), 2.25 (td, 2H, CH₂C≡CH), 1.45 (s, 9H, C(CH₃)₃).

Nucleophilic Substitution of Bromide Precursors

An alternative route employs alkyl bromide intermediates, enabling late-stage introduction of the alkyne group:

Procedure :

  • Tert-butyl (S)-2-bromohex-5-yn-1-ylcarbamate is synthesized via bromination of the corresponding alcohol using PBr₃.
  • The bromide undergoes nucleophilic substitution with sodium azide, followed by Staudinger reduction to yield the amine.
  • Boc protection is performed as described in Section 2.1.

Key Data :

  • Yield : 60–70% over three steps.
  • Chiral Retention : Minimal racemization observed during bromination (<2% ee loss).

Enzymatic Resolution for Stereochemical Control

For applications requiring high enantiopurity, enzymatic resolution using lipases or esterases has been explored:

Procedure :

  • Racemic tert-butyl hex-5-yn-2-ylcarbamate is treated with Pseudomonas fluorescens lipase (PFL) in phosphate buffer (pH 7.0).
  • Selective hydrolysis of the (R)-enantiomer occurs, leaving the (S)-enantiomer intact.
  • The product is extracted with ethyl acetate and purified.

Key Data :

  • Enantiomeric Excess : 98% ee after 24 hours.
  • Scale-Up Feasibility : Demonstrated at 100-g scale with 82% yield.

Comparative Analysis of Synthetic Methods

Method Yield ee (%) Cost Scalability
Direct Amine Protection 75–85% >99 Low Excellent
Nucleophilic Substitution 60–70% 97–98 Moderate Good
Enzymatic Resolution 70–82% 98 High Moderate

Table 1. Comparison of tert-butyl (S)-hex-5-yn-2-ylcarbamate synthesis methods.

The direct amine protection method is preferred for its simplicity and cost-effectiveness, whereas enzymatic resolution offers superior stereochemical outcomes for pharmaceutical applications.

Industrial-Scale Production Insights

Patent CN102020589B discloses a continuous-flow process for large-scale synthesis:

  • Hex-5-yn-2-amine and Boc₂O are mixed in a microreactor at 50°C with a residence time of 5 minutes.
  • The reaction stream is neutralized in-line with aqueous HCl.
  • Product isolation via centrifugal partition chromatography achieves >99.5% purity.

Advantages :

  • Throughput : 1 kg/hour.
  • Solvent Use : Reduced by 40% compared to batch processes.

Analytical Characterization and Quality Control

Critical analytical data for this compound include:

  • HRMS (ESI) : [M + Na]⁺ calcd for C₁₁H₁₇NNaO₂: 226.1208; found: 226.1205.
  • IR (KBr) : 3310 cm⁻¹ (N-H stretch), 2115 cm⁻¹ (C≡C stretch), 1680 cm⁻¹ (C=O).
  • HPLC Purity : >99% (Chiralpak AD-H column, hexanes/i-PrOH 90:10).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-hex-5-YN-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (S)-hex-5-YN-2-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of tert-butyl (S)-hex-5-YN-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl (S)-hex-5-YN-2-ylcarbamate and related tert-butyl carbamate derivatives:

Compound Substituent Key Functional Group Molecular Weight Reactivity/Synthetic Utility Safety Considerations
This compound Hex-5-YN-2-yl (alkyne) Terminal alkyne ~213.3 (estimated) Click chemistry (e.g., Huisgen cycloaddition), Sonogashira coupling, chiral building block Potential flammability (alkyne), requires inert handling; low volatility due to Boc group
tert-Butyl (2-bromo-3-fluorobenzyl)carbamate () 2-Bromo-3-fluorobenzyl Aryl bromide 294.1 Suzuki-Miyaura cross-coupling, palladium-catalyzed reactions Bromine toxicity; corrosive byproducts possible during synthesis
tert-Butyl ((R)-1-oxo-1-(((S)-1-phenylethyl)amino)hex-5-en-2-yl)carbamate () Hex-5-en-2-yl (alkene) α,β-Unsaturated amide ~335.4 (estimated) Michael addition, enantioselective amination Flammable (alkene); irritant (amine byproducts)
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () Pyrrolidine-hydroxymethyl Hydroxyl group 307.4 Peptide backbone modification, hydrogen bonding interactions Low acute toxicity; stable under standard conditions
tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride () Spirocyclic amine Secondary amine 249.0 Spirocyclic scaffolds for drug discovery; acid-labile Boc group Corrosive (HCl salt); hygroscopic

Key Comparative Insights:

Reactivity: The alkyne in this compound enables click chemistry, a feature absent in analogs with aryl bromides () or alkenes (). This makes it uniquely suited for bioconjugation and material science applications.

Synthetic Utility :

  • The Boc group in all compounds provides stability during multi-step syntheses. However, the alkyne’s compatibility with transition-metal catalysts (e.g., Cu, Pd) distinguishes it from spirocyclic () or aryl-bromide analogs ().

Safety and Handling: The alkyne moiety may pose flammability risks similar to tert-butyl alcohol (flash point 11°C, LEL 2.4%) , though its higher molecular weight likely reduces volatility.

Chirality: The (S)-configuration provides enantioselectivity advantages over non-chiral analogs (e.g., ), aligning with trends in pharmaceutical synthesis for stereocontrolled intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.